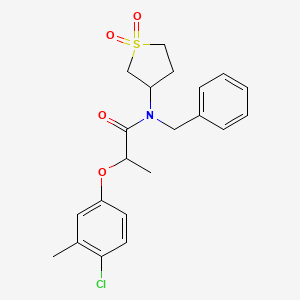![molecular formula C20H15ClN4O2S B12144402 N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12144402.png)
N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives These compounds are known for their diverse pharmacological and biological activities, making them significant in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone to form the quinoxaline core. This is followed by chlorosulfonation using chlorosulfonic acid to introduce the benzenesulfonyl chloride group. Finally, the quinoxaline sulfonyl chloride reacts with 3-chloroaniline under solvent-free conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as catalyst-free reactions and solvent-free conditions, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoxaline core or the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, aminoquinoxalines, and various substituted quinoxaline derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 4-Amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
- 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide
- 4-Amino-N-(3-morpholin-4-yl-quinoxalin-2-yl)-benzenesulfonamide
Uniqueness
N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core, benzenesulfonamide group, and 3-chloroanilino substituent makes it a versatile compound for various applications .
特性
分子式 |
C20H15ClN4O2S |
|---|---|
分子量 |
410.9 g/mol |
IUPAC名 |
N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H15ClN4O2S/c21-14-7-6-8-15(13-14)22-19-20(24-18-12-5-4-11-17(18)23-19)25-28(26,27)16-9-2-1-3-10-16/h1-13H,(H,22,23)(H,24,25) |
InChIキー |
FYVVGMMVCLWIBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B12144320.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12144321.png)


![4-[(E)-hydroxy{1-(2-methoxyethyl)-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B12144339.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12144351.png)
![N-(4-chlorophenyl)-2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B12144352.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethylphenyl)aceta mide](/img/structure/B12144360.png)

![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12144367.png)
![2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-](/img/structure/B12144370.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144371.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12144379.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12144389.png)
